molecular formula C6H11NO2 B1348109 (R)-methyl pyrrolidine-3-carboxylate CAS No. 428518-43-8

(R)-methyl pyrrolidine-3-carboxylate

Cat. No.: B1348109
CAS No.: 428518-43-8
M. Wt: 129.16 g/mol
InChI Key: VVWWZOKQKXPVIV-RXMQYKEDSA-N
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Description

®-Methyl pyrrolidine-3-carboxylate is a chiral compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-methyl pyrrolidine-3-carboxylate typically involves the esterification of ®-pyrrolidine-3-carboxylic acid. One common method includes the reaction of ®-pyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of ®-methyl pyrrolidine-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-Methyl pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Methyl pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-methyl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the ester group.

    Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis.

    Pyrrolidine-2-one: A derivative with a ketone group instead of an ester.

Uniqueness: ®-Methyl pyrrolidine-3-carboxylate is unique due to its chiral nature and ester functionality, which provide distinct reactivity and potential applications compared to its analogs. Its ability to participate in a variety of chemical reactions and its role as a building block in complex molecule synthesis highlight its importance in both research and industrial contexts.

Properties

IUPAC Name

methyl (3R)-pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWWZOKQKXPVIV-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363771
Record name (R)-methyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428518-43-8
Record name Methyl (3R)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428518-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-methyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.704 g of 10% palladium on carbon (Pd/C) and then 11.5 g of ammonium formate are successively added at a temperature in the region of 20° C., under an argon atmosphere, to 5 g (22.8 mmol) of methyl (±)-1-(phenylmethyl)-3-pyrrolidinecarboxylate in solution in 100 cm3 of methanol. After stirring for 3 hours at the reflux temperature, the reaction mixture is filtered on Celite®. The Celite® is rinsed with 3 times 20 cm3 of methanol. The filtrate is then concentrated to dryness under reduced pressure (2.7 kPa) to give 2.5 g of methyl (±)-3-pyrrolidinecarboxylate in the form of a colorless oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.6 g of benzyl 3-carbomethoxypyrrolidine-1-carboxylate in 150 mL of anhydrous methanol was added 0.92 g of 10% Pd/C. The reaction mixture was placed under an atmosphere of hydrogen and stirred overnight at room temperature. The reaction mixture was then filtered through a Celite® pad, and the filtrate concentrated in vacuo. The residue was chromatographed on silica gel with 2-16% CH3OH/CHCl3 to give 1.40 g (62% yield) of 3-carbomethoxypyrrolidine as a clear oil, 1H NMR (300 MHz, CDCl3) δ1.90-2.10 (m, 2 H); 2.97-3.11 (m, 4H); 3.18-3.29 (m, 2H); 3.44 (s, 3H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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